Comprehensive Technical Guide: Structural Elucidation, Synthesis, and Applications of 4-Isopropoxy-2-isopropylbenzoic Acid
Comprehensive Technical Guide: Structural Elucidation, Synthesis, and Applications of 4-Isopropoxy-2-isopropylbenzoic Acid
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic decoration of aromatic rings is essential for modulating pharmacokinetics, target affinity, and metabolic stability. 4-Isopropoxy-2-isopropylbenzoic acid (CAS: 1369798-73-1)[1] is a highly specialized, sterically hindered building block. Characterized by its dual isopropyl-based functional groups, this compound offers a unique steric and electronic topology. This whitepaper provides an in-depth analysis of its chemical structure, a self-validating methodology for its de novo synthesis, and the mechanistic rationale for its deployment in drug discovery pipelines.
Structural Elucidation & Physicochemical Profiling
The molecular architecture of 4-Isopropoxy-2-isopropylbenzoic acid consists of a central benzoic acid core modified with an isopropyl group at the ortho position (C2) and an isopropoxy group at the para position (C4). This 1,2,4-substitution pattern creates a highly specific microenvironment around the carboxylic acid moiety.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for predicting the compound's behavior in biological and synthetic systems.
| Parameter | Value |
| CAS Number | 1369798-73-1[1] |
| Molecular Formula | C13H18O3[2] |
| Molecular Weight | 222.28 g/mol [2] |
| SMILES Code | O=C(O)C1=CC=C(OC(C)C)C=C1C(C)C[2] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų |
| Predicted LogP | ~4.1 |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
| Rotatable Bonds | 4 |
Medicinal Chemistry Rationale
The selection of 4-Isopropoxy-2-isopropylbenzoic acid as a synthetic intermediate is rarely arbitrary; it is driven by specific structure-activity relationship (SAR) goals. The causality between its structural features and pharmacological effects is outlined below:
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Steric Shielding (2-Isopropyl Group): The bulky isopropyl group adjacent to the carboxylic acid restricts the rotational freedom of the carboxylate. In biological systems, this steric hindrance significantly reduces the rate of Phase II metabolism, specifically glucuronidation, thereby extending the half-life of APIs incorporating this motif.
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Lipophilic Electron Donation (4-Isopropoxy Group): The isopropoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. Simultaneously, it increases the overall lipophilicity (LogP) of the molecule, which is critical for enhancing passive membrane permeability.
Fig 1: Pharmacological rationale for structural features of the compound.
De Novo Synthesis Methodology
The synthesis of highly substituted benzoic acids requires precise regiocontrol. The following self-validating workflow outlines the de novo construction of 4-Isopropoxy-2-isopropylbenzoic acid starting from commercially available 3-isopropylphenol.
Fig 2: Three-step synthetic workflow for 4-Isopropoxy-2-isopropylbenzoic acid.
Step-by-Step Experimental Protocols
Step 1: O-Alkylation of 3-Isopropylphenol
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Protocol: Dissolve 3-isopropylphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) and 2-bromopropane (1.2 eq). Heat the reaction mixture to 80°C under an inert atmosphere for 12 hours. Extract with ethyl acetate, wash with brine, and concentrate.
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Causality & Validation: K₂CO₃ is selected as a mild base to quantitatively deprotonate the phenol without inducing unwanted ring-alkylation side reactions. DMF provides the optimal dielectric constant to accelerate the Sₙ2 displacement. In-process validation: Thin-Layer Chromatography (TLC) using Hexane/EtOAc (9:1) must show complete consumption of the phenolic starting material.
Step 2: Regioselective Electrophilic Aromatic Bromination
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Protocol: Dissolve the crude 1-isopropoxy-3-isopropylbenzene in anhydrous acetonitrile. Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with sodium thiosulfate solution and extract with dichloromethane.
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Causality & Validation: NBS is utilized instead of elemental bromine (Br₂) to maintain strict regiocontrol and prevent over-bromination. The strongly activating isopropoxy group directs the electrophile primarily to the para position (C4), overcoming the steric influence of the meta-isopropyl group. In-process validation: GC-MS must confirm the presence of the monobrominated mass (m/z ~256/258) with >90% regiomeric purity.
Step 3: Grignard Formation and Carboxylation
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Protocol: In flame-dried glassware under argon, suspend magnesium turnings (1.2 eq) and a catalytic crystal of iodine in anhydrous THF. Slowly add a solution of 1-bromo-4-isopropoxy-2-isopropylbenzene to initiate the Grignard reagent. Once the magnesium is consumed, cool the solution to -78°C and bubble rigorously dried CO₂ gas through the mixture for 2 hours. Quench carefully with 1M HCl, extract with ethyl acetate, and recrystallize the product from heptane/ethyl acetate.
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Causality & Validation: Iodine is critical for cleaning the magnesium oxide passivation layer, ensuring rapid insertion into the C-Br bond. The cryogenic temperature (-78°C) during CO₂ addition suppresses the formation of symmetric ketone byproducts. The acidic workup protonates the intermediate magnesium carboxylate, precipitating the free acid.
Analytical Characterization Protocols
To ensure the trustworthiness and structural integrity of the synthesized compound, the following self-validating analytical suite is required to meet commercial purity standards (typically ≥95%)[3] and comprehensive analytical documentation[4]:
| Analytical Technique | Diagnostic Indicators & Validation Criteria |
| ¹H NMR (400 MHz, DMSO-d₆) | Look for two distinct septets (~4.0 - 4.6 ppm) corresponding to the CH protons of the isopropoxy and isopropyl groups. The aromatic region must display a 1,2,4-substitution splitting pattern: an ortho-coupled doublet, a meta-coupled doublet, and a doublet of doublets. A broad singlet >10 ppm confirms the COOH proton. |
| LC-MS (ESI-) | The compound readily ionizes in negative electrospray ionization mode due to the acidic carboxylate. The spectrum must yield a dominant [M-H]⁻ peak at m/z 221.1 [2]. |
| HPLC (Reverse-Phase) | Utilize a C18 column with a mobile phase gradient of Water (0.1% TFA) and Acetonitrile. A single sharp peak must account for >95% of the total Area Under the Curve (AUC) at 254 nm[3]. |
References[1] Title: 4-Isopropoxy-2-isopropylbenzoic acid CAS#: 1369798-73-1
Source: ChemicalBook URL:[2] Title: 1369798-73-1|4-Isopropoxy-2-isopropylbenzoic acid Source: BLD Pharm URL:[3] Title: CAS:2816628-20-1, 4-(2,2-Difluoroethoxy)-2 ... - 毕得医药 Source: Bidepharm URL:[4] Title: 1369798-73-1 | 4-Isopropoxy-2-isopropylbenzoic acid Source: Ambeed URL:
Sources
- 1. 4-Isopropoxy-2-isopropylbenzoic acid CAS#: 1369798-73-1 [m.chemicalbook.com]
- 2. 1369798-73-1|4-Isopropoxy-2-isopropylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. CAS:2816628-20-1, 4-(2,2-Difluoroethoxy)-2-isopropylbenzoic acid-毕得医药 [bidepharm.com]
- 4. 1369798-73-1 | 4-Isopropoxy-2-isopropylbenzoic acid | Ambeed.com [ambeed.com]
